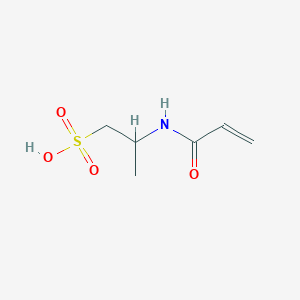

2-(Acryloylamino)propane-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Acryloylamino)propane-1-sulfonic acid is a versatile and reactive hydrophilic sulfonic acid acrylic monomer. It is known for its ability to alter the chemical properties of a wide variety of anionic polymers. This compound has found extensive applications in various fields, including water treatment, oil field operations, construction chemicals, hydrogels for medical applications, personal care products, emulsion coatings, adhesives, and rheology modifiers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Acryloylamino)propane-1-sulfonic acid can be synthesized through the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water . The reaction typically involves the following steps:

Acrylonitrile and Isobutylene Reaction: Acrylonitrile is reacted with isobutylene in the presence of sulfuric acid and water.

Temperature Control: The reaction temperature is maintained between 10 and 40°C.

Product Isolation: The resulting product is cooled to room temperature, separated, and dried to obtain the crude product.

Industrial Production Methods

Industrial production of this compound can be achieved through both one-step and two-step methods:

Analyse Des Réactions Chimiques

Types of Reactions

2-(Acryloylamino)propane-1-sulfonic acid undergoes various types of reactions, including:

Polymerization: It readily copolymerizes with other monomers via free radical methods.

Addition Reactions: The compound can participate in addition reactions with other monomers, such as acrylic esters, acrylamide, and acrylic acid.

Common Reagents and Conditions

Reaction Media: Reactions can be carried out in water, organic media, or water/organic solvent mixtures.

Temperature: Typical reaction temperatures range from 40 to 70°C.

Major Products

The major products formed from these reactions are copolymers with enhanced properties, such as increased hydrophilicity, thermal stability, and resistance to cationic interference .

Applications De Recherche Scientifique

2-(Acryloylamino)propane-1-sulfonic acid has a wide range of scientific research applications:

Water Treatment: It is used as a flocculant and dispersant in water treatment processes.

Oil Field Operations: The compound is employed in oil field applications due to its thermal and hydraulic stability.

Medical Applications: It is used in the production of hydrogels for medical applications.

Personal Care Products: The compound is used in personal care products for its hydrophilic properties.

Construction Chemicals: It is used in construction chemicals to improve the properties of materials.

Emulsion Coatings and Adhesives: The compound is used in emulsion coatings and adhesives for its ability to enhance the properties of the final products.

Mécanisme D'action

The mechanism of action of 2-(Acryloylamino)propane-1-sulfonic acid involves its ability to copolymerize with other monomers, forming copolymers with unique properties. The sulfonate group provides hydrophilicity and anionic character, while the dimethyl group offers thermal and hydrolytic stability . The compound’s ability to interact with positively charged particles and metal ions makes it effective in various applications, such as flocculation and complexation .

Comparaison Avec Des Composés Similaires

2-(Acryloylamino)propane-1-sulfonic acid can be compared with other similar compounds, such as:

2-Acrylamido-2-methylpropane sulfonic acid: This compound is similar in structure and properties, with applications in water treatment, oil field operations, and medical hydrogels.

2-Acrylamido-2-methyl-1-propane sulfonic acid: Another similar compound with comparable applications and properties.

The uniqueness of this compound lies in its combination of functional groups, which provide enhanced hydrophilicity, thermal stability, and resistance to cationic interference .

Propriétés

Numéro CAS |

33028-26-1 |

|---|---|

Formule moléculaire |

C6H11NO4S |

Poids moléculaire |

193.22 g/mol |

Nom IUPAC |

2-(prop-2-enoylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C6H11NO4S/c1-3-6(8)7-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H,7,8)(H,9,10,11) |

Clé InChI |

MVYVKSBVZFBBPL-UHFFFAOYSA-N |

SMILES canonique |

CC(CS(=O)(=O)O)NC(=O)C=C |

Numéros CAS associés |

41206-69-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)